REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=1.[N+:15]([O-])([OH:17])=[O:16]>S(=O)(=O)(O)O>[N+:15]([C:5]1[CH:4]=[C:3]([C:2]([F:13])([F:14])[F:1])[CH:8]=[CH:7][C:6]=1[C:9]([F:10])([F:11])[F:12])([O-:17])=[O:16]
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Name
|
|
Quantity
|
10.06 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
12 g
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 110° C.
|
Type
|
STIRRING
|
Details
|
stirred for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to r.t.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (100 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (100 mL×2), 10% sodium hydroxide aqueous solution (100 mL×2)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |